PDE4B2 Inhibitory Potency: 8.23 nM IC50 Positions 820980-07-2 as a Moderate-Affinity PDE4B Ligand Distinct from Ultra-Potent Roflumilast
In a direct head-to-head comparison presented at the 2010 AAAAI meeting, 820980-07-2 (OCID-2987) inhibited recombinant human PDE4B2 with an IC50 of 8.23 nM [1]. By contrast, roflumilast inhibits PDE4B2 with an IC50 of 0.2–0.8 nM across multiple independent studies [2], while apremilast exhibits a PDE4B2 IC50 of 49 nM [3]. This places 820980-07-2 in a distinct potency tier: ~41-fold less potent than roflumilast on PDE4B2 but approximately 6-fold more potent than apremilast. The moderate affinity may contribute to the compound's wider safety margin for emesis by avoiding excessive cAMP elevation in the brainstem emetic center [1].
| Evidence Dimension | PDE4B2 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 8.23 nM (OCID-2987 / 820980-07-2) |
| Comparator Or Baseline | Roflumilast: 0.2–0.8 nM; Apremilast: 49 ± 5 nM |
| Quantified Difference | ~41-fold less potent than roflumilast; ~6-fold more potent than apremilast |
| Conditions | Recombinant human PDE4B2 enzyme assay; [3H]cAMP substrate; scintillation proximity detection (OCID-2987). Roflumilast data from MedChemExpress vendor profiling. Apremilast data from BRENDA / PMC recombinant isoform PDE4B2 assay. |
Why This Matters
Procurement for target engagement studies requiring a defined PDE4B2 potency window (single-digit nanomolar but not sub-nanomolar) should prioritize 820980-07-2 over roflumilast to avoid confounding from ultra-high-affinity binding.
- [1] Narayanan, S. et al. AAAAI 2010 Poster: OCID 2987 inhibited PDE4B2 at IC50 = 8.23 nM. Reported in MedPage Today. View Source
- [2] MedChemExpress. Roflumilast (APTA-2217) Product Datasheet: PDE4B2 IC50 = 0.2 nM. View Source
- [3] BRENDA Enzyme Database. EC 3.1.4.53 – apremilast IC50 on recombinant PDE4B2: 0.000049 mM (49 nM). Accessed May 2026. View Source
